1-Imino-1l6,4-thiazepane 1-oxide

Description

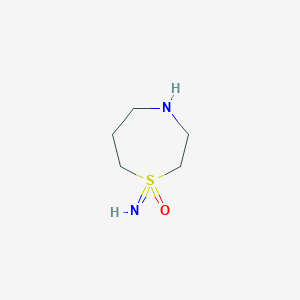

Structure

3D Structure

Properties

IUPAC Name |

1-imino-1,4-thiazepane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c6-9(8)4-1-2-7-3-5-9/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSYYLFJCAZREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCS(=N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168062-45-9 | |

| Record name | 1-imino-1lambda6,4-thiazepan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Sulfur Nitrogen Heterocycles

Sulfur-nitrogen heterocycles constitute a fascinating and important class of compounds that have garnered considerable attention in various scientific disciplines. Their significance stems from their diverse biological activities and unique physicochemical properties, which make them valuable scaffolds in medicinal chemistry and materials science.

In the realm of medicine, these heterocycles are integral components of numerous therapeutic agents. The presence of both sulfur and nitrogen atoms in a cyclic framework often imparts favorable characteristics such as enhanced binding affinity to biological targets and improved metabolic stability. For instance, various thiazepine derivatives have been investigated for a range of biological activities, including as inhibitors of nitric oxide synthases and as potential anticancer agents. researchgate.netnih.govresearchgate.net The modification of the heterocyclic core, including the introduction of different substituents, has been a key strategy in the development of new and more potent drug candidates. nih.gov

Beyond their medicinal applications, sulfur-nitrogen heterocycles are also explored for their potential in materials science. The unique electronic properties arising from the presence of sulfur and nitrogen atoms can lead to materials with interesting optical and electronic functionalities.

Unique Structural Features of 1 Imino 1λ⁶,4 Thiazepane 1 Oxide

The structure of 1-Imino-1λ⁶,4-thiazepane 1-oxide is characterized by a seven-membered thiazepane ring containing a sulfur atom at position 1 and a nitrogen atom at position 4. The designation "1λ⁶" indicates that the sulfur atom is in a hypervalent state, forming six formal bonds. The presence of both an imino (=N) and an oxide (=O) group on the sulfur atom is a particularly noteworthy feature, creating a sulfilimine moiety. This functional group is isoelectronic with a sulfone but offers distinct stereochemical and electronic properties.

The sulfilimine group introduces a stereogenic center at the sulfur atom, meaning that 1-Imino-1λ⁶,4-thiazepane 1-oxide can exist as enantiomers. The spatial arrangement of the imino and oxide groups, along with the other substituents on the sulfur atom, is a key determinant of the molecule's chirality and its potential for stereospecific interactions.

Advanced Spectroscopic and Diffraction Characterization of 1 Imino 1λ⁶,4 Thiazepane 1 Oxide Systems

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsional angles, which collectively define the conformation of the 1-imino-1λ⁶,4-thiazepane 1-oxide ring system. Crucially, for chiral derivatives, X-ray crystallography can establish the absolute stereochemistry, unambiguously assigning the R or S configuration to each stereocenter. This is vital for understanding stereospecific interactions and reactions.

The solid-state conformation of the seven-membered thiazepane ring, including the degree of puckering and the spatial disposition of the imino and oxide substituents on the sulfur atom, can be precisely mapped. This provides a static, foundational picture of the molecule's structure, which serves as a crucial reference point for interpreting data from other spectroscopic methods that probe its behavior in solution.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of 1-imino-1λ⁶,4-thiazepane 1-oxide systems in solution. chemguide.co.uknih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide a wealth of information.

In a typical 1D ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. The integration of the signals reveals the relative number of protons in each environment. Furthermore, the splitting of signals into multiplets (singlets, doublets, triplets, etc.) due to spin-spin coupling provides information about the number of neighboring protons, helping to establish connectivity within the molecule. libretexts.orgsavemyexams.comyoutube.com For instance, a triplet would indicate a proton adjacent to a CH₂ group. libretexts.org

Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The combination of ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals in the 1-imino-1λ⁶,4-thiazepane 1-oxide framework.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming these assignments. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These experiments provide a detailed map of the molecule's covalent framework.

While X-ray crystallography provides a snapshot of the molecule in the solid state, NMR spectroscopy offers insights into its preferred shapes, or conformations, in solution. The seven-membered 1,4-thiazepane (B1286124) ring is flexible and can exist in various conformations, such as chair, boat, and twist-boat forms. The observed chemical shifts and, more importantly, the coupling constants (J-values) between protons are highly sensitive to the dihedral angles between them, which are in turn dictated by the ring's conformation.

By analyzing the magnitudes of these coupling constants, often with the aid of computational models, the predominant conformation of the 1-imino-1λ⁶,4-thiazepane 1-oxide ring in a particular solvent can be determined. Furthermore, Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons that are close to each other, can provide crucial distance constraints to further refine the conformational model.

The flexible nature of the 1-imino-1λ⁶,4-thiazepane 1-oxide ring means that it may undergo conformational exchange processes in solution. If the rate of this exchange is on the NMR timescale, it can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the exchange may be slow enough to observe distinct signals for each conformation. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at higher temperatures.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. This provides a quantitative understanding of the energy barriers between different conformations and the dynamics of the ring system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present. For 1-imino-1λ⁶,4-thiazepane 1-oxide, these techniques are particularly useful for identifying and characterizing the key functional groups.

The stretching vibrations of the S=O (sulfoxide) and S=N (sulfilimine) bonds will give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum. The exact frequencies of these vibrations can be influenced by the local electronic and steric environment, providing subtle clues about the molecule's structure. For example, hydrogen bonding or coordination to a metal center could shift the frequency of the S=O stretch.

Other important vibrational modes include the C-H, N-H (if present on the imino group), C-N, and C-S stretching and bending vibrations. The collection of these vibrational frequencies provides a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of the presence of key functional groups. chemguide.co.uk

Table 1: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| S=O Stretch | 1030 - 1070 |

| S=N Stretch | 930 - 1050 |

| C-H Stretch | 2850 - 3000 |

| N-H Stretch | 3300 - 3500 |

Note: The exact wavenumbers can vary depending on the specific molecular structure and environment.

High-Resolution Mass Spectrometry for Mechanistic Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. msu.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different molecular formulas.

When a molecule of 1-imino-1λ⁶,4-thiazepane 1-oxide is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting molecular ion can then undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique characteristic of the molecule. nist.gov

By analyzing the precise masses of the fragment ions, it is possible to deduce their elemental compositions and propose plausible fragmentation pathways. This information can be used to confirm the structure of the parent molecule and to gain insight into the relative strengths of its chemical bonds. For instance, the fragmentation pattern might reveal the preferential cleavage of certain bonds within the thiazepane ring or the loss of specific substituents. This mechanistic information is valuable for understanding the molecule's stability and potential reactivity under energetic conditions. nih.gov

Computational and Theoretical Investigations of 1 Imino 1λ⁶,4 Thiazepane 1 Oxide

Quantum Chemical Calculations (Density Functional Theory and ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for investigating the molecular properties of compounds like 1-Imino-1λ⁶,4-thiazepane 1-oxide at the atomic level. These methods solve the Schrödinger equation or related electronic structure equations to provide detailed information about the molecule's behavior.

DFT has become a popular and versatile method in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org Ab initio methods, while often more computationally demanding, can provide highly accurate results and are crucial for benchmarking DFT calculations.

Electronic Structure, Bonding Analysis, and Orbital Interactions

A thorough understanding of the electronic structure is fundamental to predicting the chemical behavior of 1-Imino-1λ⁶,4-thiazepane 1-oxide. DFT and ab initio calculations can provide a wealth of information in this area. Key aspects that would be investigated include:

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. For 1-Imino-1λ⁶,4-thiazepane 1-oxide, the HOMO is likely to be localized on the lone pairs of the nitrogen and oxygen atoms, as well as the sulfur-nitrogen bond, while the LUMO may be associated with antibonding orbitals of the S=N and S=O bonds.

Bonding Analysis: The nature of the chemical bonds, including their ionic and covalent character, can be elucidated. The S=N and S=O bonds in the sulfoximine (B86345) group are of particular interest, as they are highly polar and play a crucial role in the molecule's chemistry. The strength and nature of the bonds within the seven-membered ring would also be a focus of investigation.

A hypothetical table of calculated atomic charges using DFT is presented below.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| S1 | +0.85 |

| O1 | -0.65 |

| N(imino) | -0.45 |

| N4 | -0.30 |

| C2 | -0.15 |

| C3 | -0.20 |

| C5 | -0.18 |

| C6 | -0.22 |

| C7 | -0.19 |

This table is for illustrative purposes and the values are not based on actual calculations for this specific molecule.

Conformational Analysis and Energy Minima

The seven-membered thiazepane ring in 1-Imino-1λ⁶,4-thiazepane 1-oxide is expected to be flexible and can adopt multiple conformations. Identifying the most stable conformers (energy minima) is crucial for understanding its structure and reactivity.

Computational methods can be used to perform a systematic conformational search. This involves generating a large number of possible starting geometries and then optimizing each one to find the nearest local energy minimum. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. For similar seven-membered ring systems, chair and boat-like conformations are common. mdpi.com The orientation of the imino and oxide groups (axial vs. equatorial) on the sulfur atom will also significantly influence the conformational preferences.

A potential energy surface scan along key dihedral angles of the thiazepane ring would reveal the energy barriers between different conformers. This information is vital for understanding the dynamic behavior of the molecule.

Below is a hypothetical table of relative energies for different conformers of 1-Imino-1λ⁶,4-thiazepane 1-oxide.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair-1 (ax-O, eq-N) | 0.00 | C2-N4-C5-C6: 65, C7-S1-N(imino)-H: 175 |

| Chair-2 (eq-O, ax-N) | 1.25 | C2-N4-C5-C6: 68, C7-S1-N(imino)-H: 55 |

| Boat-1 | 3.50 | C2-N4-C5-C6: 110, C7-S1-N(imino)-H: 90 |

| Twist-Boat-1 | 2.80 | C2-N4-C5-C6: 85, C7-S1-N(imino)-H: 120 |

This table is for illustrative purposes and the values are not based on actual calculations for this specific molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. e3s-conferences.org By calculating the energies of reactants, products, and, most importantly, transition states, the feasibility of a proposed reaction pathway can be assessed.

For 1-Imino-1λ⁶,4-thiazepane 1-oxide, several types of reactions could be investigated computationally:

Reactions at the Sulfoximine Moiety: The S=N and S=O bonds are potential sites for nucleophilic or electrophilic attack. Transition state calculations could be used to explore the mechanisms of hydrolysis, reduction, or reactions with various reagents.

Reactions involving the Thiazepane Ring: The nitrogen atom in the ring could act as a nucleophile or a base. The adjacent methylene (B1212753) groups could be susceptible to deprotonation. Computational studies can help to predict the most likely reaction pathways. nih.gov

Pericyclic Reactions: The presence of double bonds in substituted analogs could open up the possibility of pericyclic reactions, which can be effectively studied using transition state calculations.

The process of locating a transition state involves searching for a first-order saddle point on the potential energy surface. Once found, the structure of the transition state provides valuable information about the geometry of the activated complex. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

A hypothetical energy profile for a reaction involving 1-Imino-1λ⁶,4-thiazepane 1-oxide is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -12.0 |

This table is for illustrative purposes and the values are not based on actual calculations for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for characterizing new compounds and for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgmdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy. libretexts.org This can help in the assignment of experimental spectra and in confirming the structure of a synthesized compound. For 1-Imino-1λ⁶,4-thiazepane 1-oxide, the chemical shifts of the protons and carbons in the thiazepane ring, as well as any substituents, would be of interest.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important application. nih.gov The calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.gov The stretching frequencies of the S=O and S=N bonds in the sulfoximine group would be particularly informative.

A hypothetical table of predicted ¹H NMR chemical shifts is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| H on N(imino) | 8.5 |

| H on C2 (axial) | 2.8 |

| H on C2 (equatorial) | 3.2 |

| H on C3 (axial) | 1.9 |

| H on C3 (equatorial) | 2.1 |

| H on C5 (axial) | 2.7 |

| H on C5 (equatorial) | 3.1 |

| H on C6 (axial) | 2.0 |

| H on C6 (equatorial) | 2.2 |

| H on C7 (axial) | 3.0 |

| H on C7 (equatorial) | 3.4 |

This table is for illustrative purposes and the values are not based on actual calculations for this specific molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and other dynamic processes.

For 1-Imino-1λ⁶,4-thiazepane 1-oxide, MD simulations could be used to:

Explore Conformational Space: MD simulations can provide a more comprehensive exploration of the conformational landscape than static calculations alone, revealing the transitions between different conformers and their relative populations in solution.

Study Solvation Effects: By including explicit solvent molecules in the simulation, the interactions between 1-Imino-1λ⁶,4-thiazepane 1-oxide and the solvent can be studied in detail. This is important for understanding its solubility and how the solvent influences its conformation and reactivity.

Investigate Interactions with Biological Macromolecules: If 1-Imino-1λ⁶,4-thiazepane 1-oxide is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein, providing insights into the binding mode and affinity.

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the arrangement of solvent molecules around the solute, and time correlation functions, which can be related to spectroscopic measurements.

Structure Activity Relationship Sar Studies at the Molecular Interaction Level

Ligand-Receptor Interaction Profiling

The biological activity of 1-imino-1λ⁶,4-thiazepane 1-oxide derivatives is largely attributed to their ability to interact with the active sites of specific enzymes. A prominent example is their role as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. acs.orgnih.gov The interaction of these compounds with the BACE1 active site is characterized by a network of hydrogen bonds and hydrophobic interactions.

A closely related and extensively studied analog, Verubecestat (MK-8931), a 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, provides significant insights into the binding modes of this class of inhibitors. acs.orgosti.gov X-ray co-crystal structures have revealed that the amidine moiety of these inhibitors plays a crucial role by forming hydrogen-bonding interactions with the catalytic dyad of BACE1, specifically with the aspartic acid residues Asp32 and Asp228. acs.orgnih.gov This interaction is a cornerstone of their inhibitory mechanism.

Furthermore, the diaryl amide substituent present in many active analogs occupies the contiguous and relatively hydrophobic S1, S3, and S3sp sub-sites of the BACE1 active site, which contributes to their high-affinity binding. researchgate.net The interaction with these subsites is critical for the potency and selectivity of the inhibitors. For instance, in Verubecestat, the pyridine (B92270) fluoro substituent occupies the S3 subpocket and is in proximity to the Ala335 methyl side chain. nih.gov

The iminothiadiazinane dioxide core itself is instrumental in conferring favorable properties such as increased permeability. researchgate.netresearchgate.net The conformational rigidity of the cyclic scaffold, with a pseudoaxial disposition of a fluorophenyl substituent, is a key feature for optimal binding. acs.org

Interactive Table: Key Ligand-Receptor Interactions of Iminothiadiazinane Dioxide Derivatives with BACE1

| Interacting Ligand Moiety | BACE1 Residue(s) | Type of Interaction | Reference |

| Amidine group | Asp32, Asp228 (catalytic dyad) | Hydrogen bonding | acs.orgnih.gov |

| Diaryl amide substituent | S1, S3, S3sp sub-sites | Hydrophobic interactions | researchgate.net |

| Pyridine fluoro substituent | S3 subpocket, Ala335 | van der Waals forces | nih.gov |

| Iminothiadiazinane dioxide core | - | Contributes to permeability | researchgate.netresearchgate.net |

Rational Design Principles for Modulating Molecular Interactions

The development of potent 1-imino-1λ⁶,4-thiazepane 1-oxide-based inhibitors has been guided by structure-based drug design principles. acs.orgnih.gov The primary goal is to optimize interactions with the target enzyme's active site to enhance potency and selectivity while maintaining favorable pharmacokinetic properties.

A key strategy involves modifying the core heterocyclic structure to fine-tune its physicochemical properties. For instance, the iminothiadiazinane dioxide core was designed to have a lower pKa compared to earlier iminopyrimidinone cores. acs.org This reduction in basicity contributes to improved cell permeability and reduced susceptibility to P-glycoprotein (Pgp) efflux, which is a significant hurdle for central nervous system-acting drugs. acs.org

Another critical aspect of rational design is the strategic placement of substituents to maximize interactions with specific pockets within the enzyme's active site. The introduction of a pyridyl ring, for example, has been shown to significantly improve selectivity for BACE1 over other proteases like Cathepsin D (CatD). researchgate.netresearchgate.net Furthermore, the addition of a fluoro group on a phenyl ring can enhance potency. researchgate.netresearchgate.net

The evolution from initial fragment hits to highly optimized inhibitors like Verubecestat exemplifies the power of rational design. Initial fragment screenings identified isothiourea hits that engaged the catalytic dyad of BACE1. acs.org Through iterative cycles of design, synthesis, and biological evaluation, these fragments were evolved into more complex and potent iminoheterocyclic inhibitors. acs.org

Interactive Table: Rational Design Strategies and Their Effects

| Design Strategy | Effect | Reference |

| Introduction of iminothiadiazinane dioxide core | Lowered pKa, improved permeability, reduced Pgp efflux | acs.org |

| Addition of a pyridyl ring | Increased selectivity over Cathepsin D | researchgate.netresearchgate.net |

| Fluorination of phenyl ring | Enhanced potency | researchgate.netresearchgate.net |

| Optimization of diaryl amide substituent | Improved binding affinity to S1 and S3 subsites | researchgate.net |

Mechanistic Insights into Biological Activity (e.g., enzyme inhibition)

The primary biological activity of 1-imino-1λ⁶,4-thiazepane 1-oxide derivatives in the context of Alzheimer's disease is the inhibition of the BACE1 enzyme. acs.orgosti.gov BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.gov

By binding to the active site of BACE1, these inhibitors block the access of the natural substrate, APP, thereby preventing its cleavage. acs.org The inhibition is potent, with compounds like Verubecestat exhibiting IC₅₀ values in the low nanomolar range. nih.gov The mechanism of inhibition is competitive, as these molecules directly compete with the substrate for binding to the active site.

The high selectivity of some derivatives for BACE1 over other aspartyl proteases, such as Cathepsin D, is a critical aspect of their therapeutic potential. acs.orgosti.gov This selectivity is achieved by exploiting subtle differences in the shape and chemical environment of the active sites of these enzymes. For instance, the specific interactions of the inhibitor's substituents with the S3 subpocket of BACE1 are not as favorable in the active site of Cathepsin D. acs.org This selectivity is crucial for minimizing off-target effects.

Interactive Table: Enzyme Inhibition Data for Verubecestat (a representative iminothiadiazinane dioxide derivative)

| Parameter | Value | Enzyme | Reference |

| IC₅₀ | 2.2 nM | BACE1 | nih.gov |

| Selectivity over Cathepsin D | >10,000-fold | BACE1 vs. CatD | researchgate.netresearchgate.net |

| Kᵢ | 2.4 nM | BACE1 | acs.org |

Applications of 1 Imino 1λ⁶,4 Thiazepane 1 Oxide in Organic Synthesis

Utilization as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Chiral building blocks, which are enantiomerically enriched molecules incorporated into a larger structure, are instrumental in this pursuit. While heterocyclic compounds are frequently employed as chiral synthons, there is currently no available research in the scientific literature that describes the use of 1-imino-1λ⁶,4-thiazepane 1-oxide for this purpose. The potential for creating chiral centers at the carbon atoms of the thiazepane ring or the stereogenic sulfur center has not been explored in published studies.

Precursor in Ligand Design for Catalysis

The design of ligands is crucial for the development of efficient and selective transition metal catalysts. nih.gov Ligands containing heteroatoms such as sulfur and nitrogen are of particular interest due to their coordination properties. The structure of 1-imino-1λ⁶,4-thiazepane 1-oxide, with its multiple potential coordination sites (the imino nitrogen, the sulfoximine (B86345) oxygen, and the ring nitrogen), suggests it could theoretically serve as a precursor for novel ligands. Nevertheless, there are no published reports on the synthesis of ligands derived from 1-imino-1λ⁶,4-thiazepane 1-oxide or their application in catalysis.

Advanced Analytical Methodologies for 1 Imino 1λ⁶,4 Thiazepane 1 Oxide Research

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

No specific research data is available for the HPLC analysis of 1-Imino-1λ⁶,4-thiazepane 1-oxide.

Gas Chromatography (GC)

No specific research data is available for the GC analysis of 1-Imino-1λ⁶,4-thiazepane 1-oxide.

Electrochemical Characterization (e.g., redox potentials)

No specific research data is available for the electrochemical characterization of 1-Imino-1λ⁶,4-thiazepane 1-oxide.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

No specific research data is available for the analysis of 1-Imino-1λ⁶,4-thiazepane 1-oxide using hyphenated techniques.

Future Research Directions and Unexplored Avenues in 1 Imino 1λ⁶,4 Thiazepane 1 Oxide Chemistry

Exploration of Novel Synthetic Pathways

Current synthetic routes to 1,4-thiazepane (B1286124) cores, the foundational structure for the target compound, can be inefficient, often requiring long reaction times (3-7 days) and resulting in low yields. nih.gov A primary future objective is the development of robust, efficient, and versatile synthetic methodologies.

Key areas for exploration include:

One-Pot and Multicomponent Reactions (MCRs): The development of one-pot syntheses using α,β-unsaturated esters and 1,2-amino thiols has already been shown to significantly shorten reaction times to under three hours for the precursor 1,4-thiazepanones. nih.gov Future work should focus on adapting these methods for the direct incorporation of the N-imino sulfoximine (B86345) functionality. Furthermore, exploring multicomponent reactions, such as the Ugi-4CR, could provide rapid access to a wide diversity of complex thiazepane scaffolds in a single step, a strategy successfully employed for other seven-membered heterocycles like 1,4-benzodiazepines. nih.gov

Novel Cyclization Strategies: Advanced intramolecular cyclization methods represent a promising frontier. The carbanion-mediated sulfonamide intramolecular cyclization (CSIC) reaction, used to create related benzo[d] nih.govbeilstein-journals.orgthiazepin-5-one 3-oxides, could be adapted for the synthesis of the 1-imino-1λ⁶,4-thiazepane 1-oxide ring system. researchgate.net This approach could offer a powerful tool for constructing the core scaffold from readily available starting materials.

Asymmetric and Chemo-enzymatic Synthesis: The stereochemistry of the sulfoximine group and any substituents on the thiazepane ring is critical for biological activity. Future research should pursue asymmetric synthetic strategies to control these stereocenters. The use of enzymatic or chemo-enzymatic approaches, which can offer high stereoselectivity under mild conditions, is a largely unexplored but potentially fruitful avenue for producing enantiomerically pure 1-imino-1λ⁶,4-thiazepane 1-oxide derivatives. dtu.dk

| Synthetic Strategy | Potential Advantage | Key Research Goal | Reference Concept |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Rapid library generation, high diversity | Develop an Ugi- or Passerini-type reaction for the thiazepane scaffold | nih.gov |

| Carbanion-Mediated Intramolecular Cyclization (CSIC) | Efficient ring formation, novel bond disconnections | Adapt CSIC for non-fused thiazepane synthesis | researchgate.net |

| Enzymatic Desymmetrization | High stereocontrol, green chemistry | Identify or engineer an enzyme for stereoselective synthesis | dtu.dk |

| Photochemical Cyclization | Access to unique reactivity and structures | Explore light-induced ring closure pathways | wur.nl |

Deeper Mechanistic Understanding of Reactivity and Transformations

A thorough understanding of the inherent reactivity of the 1-imino-1λ⁶,4-thiazepane 1-oxide system is essential for its strategic use in synthesis. The interplay between the seven-membered ring's conformational flexibility and the unique electronic properties of the sulfoximine group dictates its chemical behavior.

Future mechanistic studies should focus on:

Stereoselective Functionalization: Research into the stereocontrolled functionalization of related four-membered cyclic sulfoximines (N-Boc-1-imino-1λ⁶-thietane 1-oxides) has shown that lithiation followed by electrophile trapping can proceed with high diastereoselectivity. researchgate.net A crucial future direction is to investigate whether similar stereocontrol can be achieved with the more flexible thiazepane system, allowing for precise modification at positions adjacent to the sulfur atom.

Thermal and Photochemical Reactivity: The behavior of related N-imino compounds, such as N-iminopyrimidines, under thermal or photochemical conditions involves complex rearrangements and the formation of transient intermediates like oxaziridines. wur.nl Investigating the photochemistry and thermal stability of 1-imino-1λ⁶,4-thiazepane 1-oxide could unveil novel rearrangement reactions, providing pathways to entirely new heterocyclic systems. Understanding the excited states responsible for these transformations will be key. wur.nl

Reaction Kinetics and Pathway Elucidation: Detailed kinetic analysis and computational studies are needed to map the energy landscapes of key transformations. This includes understanding the mechanism of cyclization reactions, the barriers to ring inversion, and the factors governing regioselectivity during functionalization.

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry and artificial intelligence (AI) are poised to revolutionize the exploration of novel chemical entities like 1-imino-1λ⁶,4-thiazepane 1-oxide. mdpi.com These tools can guide synthetic efforts, predict molecular properties, and accelerate the discovery process.

Future computational research should encompass:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to model the puckered conformations of the thiazepane ring, calculate bond energies, and predict spectroscopic properties, providing a solid foundation for understanding its structure and reactivity. researchgate.net These calculations can also elucidate reaction mechanisms and predict the stereochemical outcomes of functionalization reactions.

Machine Learning for Reaction Optimization: ML algorithms can be trained on reaction databases to predict optimal conditions (catalyst, solvent, temperature) for the synthesis of new derivatives. beilstein-journals.org This approach can minimize the experimental effort required to build libraries of compounds by suggesting the most promising reaction parameters from the outset.

AI-Driven Drug Design: Beyond synthesis, AI can be used to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com Virtual libraries of 1-imino-1λ⁶,4-thiazepane 1-oxide derivatives can be screened in silico against targets like NOS to prioritize the synthesis of the most promising candidates. nih.gov Techniques like t-distributed stochastic neighbor embedding (t-SNE) can be used to visualize the chemical space of these libraries and understand structure-activity relationships. mdpi.com

| Computational Approach | Application Area | Specific Goal for Thiazepane Research | Reference Concept |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Understanding | Model transition states and predict stereochemical outcomes of reactions. | researchgate.net |

| Global ML Models | Reaction Prediction | Suggest initial conditions for novel synthetic transformations. | beilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Predict the inhibitory potency of new analogs against specific targets. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Scaffold Design | Analyze the conformational preferences of the seven-membered ring. |

Design and Synthesis of Next-Generation Scaffolds and Architectures

The true value of the 1-imino-1λ⁶,4-thiazepane 1-oxide core lies in its potential as a versatile, three-dimensional scaffold for the construction of more complex molecules. mdpi.com Its non-planar structure is underrepresented in current screening libraries, which are often dominated by flat aromatic compounds. nih.gov

Future work in this area should focus on:

Systematic Library Design: Leveraging efficient synthetic routes, researchers can create systematically derivatized libraries. The sulfoximine group provides a unique handle for substitution that is orthogonal to functionalization on the nitrogen atom or the carbon backbone of the thiazepane ring. This allows for the creation of scaffolds with precise, three-dimensional arrangements of functional groups. mdpi.com

Fused Heterocyclic Systems: The thiazepane ring can serve as a foundation for building novel, fused polycyclic systems. Annulation reactions could be explored to create benzo-fused derivatives or to append other heterocyclic rings, leading to entirely new classes of compounds with unique pharmacological profiles. researchgate.net

Fragment-Based Ligand Discovery (FBLD): The core scaffold itself is an ideal candidate for fragment-based screening. nih.gov Future efforts should focus on synthesizing a diverse set of minimally functionalized 1-imino-1λ⁶,4-thiazepane 1-oxides for screening against a wide range of biological targets. Hits from these screens can then be elaborated into more potent leads by growing the fragment from its vectorable exit points.

| Scaffold Design Strategy | Description | Desired Attribute | Reference Concept |

|---|---|---|---|

| Systematic Derivatization | Varying substituents at the sulfur, nitrogen, and carbon positions. | Comprehensive Structure-Activity Relationship (SAR). | mdpi.com |

| Ring Annulation | Fusing aromatic or heterocyclic rings to the thiazepane core. | Novelty in chemical space, rigidified conformations. | researchgate.net |

| Bifunctional Molecules | Linking the scaffold to another pharmacophore or functional moiety. | PROTACs, targeted drug delivery, dual-target inhibitors. | |

| Peptidomimetics | Using the scaffold to mimic peptide secondary structures. | Improved stability and cell permeability. | nih.gov |

Q & A

Q. Example Protocol :

React 1,4-thiazepane with hydroxylamine-O-sulfonic acid to introduce the imino group.

Oxidize the sulfur atom using mCPBA in dichloromethane at 0–5°C.

Confirm product purity via NMR and HRMS .

Which spectroscopic techniques are most effective for characterizing this compound?

Note : Combine multiple techniques to address signal overlap (e.g., imino vs. amine protons in NMR) .

How stable is this compound under varying storage conditions?

- Thermal Stability : Decomposes above 150°C (TGA data from analogous N-oxide compounds) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photooxidation .

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions; use anhydrous solvents .

Advanced Research Questions

How can computational modeling resolve contradictions in experimental spectral data?

- DFT Calculations : Optimize geometry using PBE0/6-311++G** to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate structures .

- Case Study : For 3-phospholene 1-oxide, DFT resolved discrepancies between observed and predicted ³¹P NMR shifts by identifying solvent effects .

What experimental design optimizes reaction yield for this compound synthesis?

Statistical Approach : Use a factorial design (e.g., 2³) to test solvent polarity, temperature, and reagent stoichiometry .

How to address conflicting data in reaction mechanism studies?

- Isotopic Labeling : Introduce ¹⁵N or ³⁴S to track imino group formation and sulfur oxidation pathways .

- Kinetic Analysis : Monitor intermediate formation via stopped-flow UV/Vis (λmax ~250–300 nm for S→O transitions) .

- Contradiction Example : Discrepancies in oxidation rates between batch and flow reactors can arise from mixing efficiency; use microfluidic systems for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.